molecular formula C11H6N2O3 B12913928 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate CAS No. 251462-34-7

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate

Cat. No.: B12913928
CAS No.: 251462-34-7
M. Wt: 214.18 g/mol
InChI Key: KISXEYFYGOSMSK-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate is a chemical building block of interest in organic synthesis and materials science. Compounds featuring the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group are widely recognized for their role in forming polymers and other advanced materials . The maleimide functional group is a thiol-specific reagent, commonly used to conjugate with cysteine sulfhydryl groups in biomolecules . This compound is structurally related to 4-Maleimidobenzoic acid (CAS 17057-04-4), a known chemical for which detailed crystallographic data is available . The molecular structure of such N-substituted maleimide derivatives often features a dihedral angle between the benzene and maleimide rings, influencing their photochemical properties and potential application as photoinitiators in free radical polymerization . Researchers utilize these core structures to develop heat-resistant polymers and polymeric materials . This product is intended for research purposes as a chemical synthon or building block for further derivatization. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

251462-34-7

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] cyanate

InChI

InChI=1S/C11H6N2O3/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-6H

InChI Key

KISXEYFYGOSMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-cyanatophenyl derivatives with pyrrole-2,5-dione under specific conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as triethylamine. The process may also involve cooling the reaction mixture to low temperatures to facilitate the reaction .

Industrial production methods for cyanate esters, including 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione, often involve the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. In polymerization reactions, the cyanate ester groups undergo cyclotrimerization to form polycyanurate networks, which contribute to the material’s high thermal stability and mechanical strength . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound is structurally simpler and lighter (214.18 g/mol) compared to ADC1730 (506.56 g/mol) and pyrene-containing analogs (385.41 g/mol) .

Functional Groups :

  • The cyanate group in the target compound offers distinct reactivity compared to NHS esters (RL-4340) or pyrene fluorophores. Cyanates are less commonly used in bioconjugation but may enable alternative crosslinking strategies.
  • NHS esters (e.g., RL-4340) are widely employed for amine-selective labeling, while pyrene derivatives () enhance hydrophobicity and fluorescence for tracking applications .

Reactivity and Stability

  • Maleimide Core : All compounds share the 2,5-dioxopyrrolidinyl group, enabling thiol-Michael addition. However, the electron-withdrawing cyanate substituent may slightly reduce the maleimide’s electrophilicity compared to NHS esters .
  • Cyanate vs. Ester Stability : Cyanates are prone to hydrolysis under basic or aqueous conditions, limiting their utility in physiological environments. In contrast, NHS esters (RL-4340) hydrolyze more predictably, making them preferred for ADC synthesis .

Application-Specific Differences

  • ADC Linkers : ADC1730 and ADC1740 incorporate protease-cleavable Val-Ala-PAB linkers, enabling controlled drug release in tumor microenvironments. The target compound lacks such a linker, restricting its direct ADC utility .

Research Findings and Trends

  • Bioconjugation Efficiency : RL-4340 derivatives demonstrate >90% conjugation efficiency with cysteine residues in ADCs, whereas cyanate-based analogs require optimization for similar yields due to competing hydrolysis .
  • Thermal Stability : Pyrene-containing analogs exhibit enhanced thermal stability (decomposition >200°C) compared to the cyanate derivative (decomposition at ~150°C), as inferred from structural analogs in .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest a variety of interactions with biological targets, making it a candidate for pharmacological research. This article aims to explore the biological activity of this compound through various studies, presenting data on its efficacy and mechanisms of action.

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 196.17 g/mol
  • CAS Number : 57078-98-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound's dioxo group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Anticancer Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The IC₅₀ values for some related compounds ranged from 2.31 nM to 57.35 nM, suggesting a strong inhibitory potential against cancer cell lines .

Table 1: IC₅₀ Values of Related Compounds Against PARP-1

CompoundIC₅₀ (nM)
Olaparib4.40
Compound A3.05
Compound B12.86
Compound C21.63

Antimicrobial Activity

In addition to anticancer properties, studies have suggested that similar compounds possess antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes necessary for bacterial survival.

Analgesic Activity

Some derivatives have shown analgesic effects in animal models. The analgesic activity was assessed using the writhing test and hot plate test, demonstrating that certain compounds significantly reduced pain responses without notable toxicity .

Study on Antiproliferative Effects

A study assessing the antiproliferative effects of pyrrole derivatives on breast cancer cell lines (MDA-MB-436) found that certain modifications to the pyrrole structure enhanced activity significantly compared to standard treatments like Olaparib . The results indicated a correlation between structural complexity and biological efficacy.

Histopathological Assessments

Histopathological evaluations in animal models indicated that compounds derived from pyrrole structures exhibited low toxicity profiles, with no significant adverse effects observed in preserved organs post-treatment . This suggests potential for safe therapeutic applications.

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